molecular formula C22H27N3O5 B509472 methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate CAS No. 878690-95-0

methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B509472
CAS No.: 878690-95-0
M. Wt: 413.5g/mol
InChI Key: WWJAPOSQEQQMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound with a unique structure that includes a benzoyl group, a piperazinyl group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with 4-(4-methyl-1-piperazinyl)aniline to form the desired product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid derivatives, while reduction of the benzoyl group can produce benzyl-substituted compounds.

Scientific Research Applications

Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-methylbenzoate
  • Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-piperidin-1-ylbenzoate

Uniqueness

Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to the presence of both the piperazinyl and benzoyl groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

CAS No.

878690-95-0

Molecular Formula

C22H27N3O5

Molecular Weight

413.5g/mol

IUPAC Name

methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O5/c1-24-7-9-25(10-8-24)20-6-5-15(22(27)30-4)13-19(20)23-21(26)16-11-17(28-2)14-18(12-16)29-3/h5-6,11-14H,7-10H2,1-4H3,(H,23,26)

InChI Key

WWJAPOSQEQQMQW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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